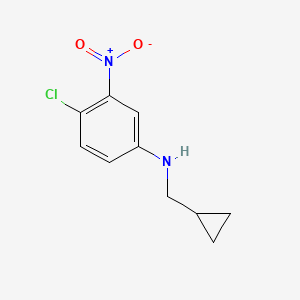

4-Chlor-N-(Cyclopropylmethyl)-3-nitroanilin

Übersicht

Beschreibung

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektronentransfer-Sonden für die Enzymkatalyse

Diese Verbindung wurde bei der Entwicklung von Elektronentransfer-Sonden zur Untersuchung von enzymkatalysierten Reaktionen verwendet, insbesondere bei Reaktionen, an denen Cytochrom P-450 und Monoaminoxidase (MAO) beteiligt sind. Diese Enzyme spielen eine entscheidende Rolle beim Metabolismus von Medikamenten und Xenobiotika. Die N-Cyclopropylgruppe in der Verbindung dient als Sonde, um die komplexen Mechanismen dieser Enzyme zu verstehen .

Antikrebsaktivität

Derivate von 4-Chlor-N-(Cyclopropylmethyl)-3-nitroanilin haben vielversprechende Ergebnisse in der Krebsforschung gezeigt. Sie wurden synthetisiert und auf ihre zytotoxischen Wirkungen auf verschiedene Krebszelllinien, einschließlich HeLa, HCT-116 und MCF-7, untersucht. Einige Derivate zeigen eine selektive Zytotoxizität gegenüber Krebszellen, während Nicht-Tumorzellen geschont werden, was auf ein Potenzial für eine zielgerichtete Krebstherapie hindeutet .

Wirkmechanismus

Target of Action

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .

Biochemische Analyse

Biochemical Properties

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the hydroxylation of the compound The interaction with cytochrome P450 involves a hydrogen atom transfer process, leading to the hydroxylation of the cyclopropyl group

Cellular Effects

The effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . The impact on gene expression and cellular metabolism may vary depending on the cell type and the concentration of the compound used in experiments.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline involves its interaction with specific biomolecules and enzymes. The compound exerts its effects at the molecular level through binding interactions with cytochrome P450 enzymes, leading to enzyme-mediated hydroxylation . This process involves the transfer of a hydrogen atom and the subsequent formation of hydroxylated metabolites. Additionally, the compound may inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound undergoes metabolic degradation, leading to the formation of various metabolites . The stability of the compound in vitro and in vivo can influence its long-term effects on cellular processes, including potential cytotoxicity and alterations in cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have demonstrated threshold effects, where specific concentrations are required to achieve desired biological outcomes . Toxicity at high doses may manifest as cellular damage, disruption of metabolic pathways, and adverse physiological responses.

Metabolic Pathways

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites These metabolic transformations can affect the compound’s activity and its impact on cellular processes

Transport and Distribution

The transport and distribution of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution within tissues can impact the compound’s bioavailability and its overall biological effects.

Subcellular Localization

The subcellular localization of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Biologische Aktivität

4-Chloro-N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by a chloro group, a nitro group, and a cyclopropylmethyl substituent attached to an aniline backbone. Its molecular formula is CHClNO, and it has a molecular weight of approximately 265.7 g/mol. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline can be attributed to its structural features that allow it to interact with various biological targets. The presence of the chloro and nitro groups enhances its reactivity, while the cyclopropylmethyl group may influence its binding affinity to certain enzymes or receptors.

- Enzyme Inhibition : Research indicates that compounds similar to 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline can act as inhibitors for critical enzymes such as monoamine oxidase (MAO) and cytochrome P450 (cP-450). These enzymes are involved in drug metabolism and the breakdown of neurotransmitters, making them significant targets for pharmacological intervention.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxic effects against cancer cell lines, such as HeLa cells, while showing reduced toxicity towards non-tumor cell lines like HaCaT cells. This selectivity suggests potential applications in targeted cancer therapies.

Table 1: Biological Activity Summary

Pharmacological Applications

The unique structure of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline positions it as a promising candidate for various pharmacological applications:

- Cancer Therapy : Its ability to selectively target cancer cells while minimizing harm to normal cells makes it a candidate for further development in oncological treatments.

- Neuropharmacology : As an MAO inhibitor, it may have implications in treating mood disorders and neurodegenerative diseases by modulating neurotransmitter levels.

Safety and Toxicology

Preliminary studies indicate that 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline exhibits low toxicity profiles in vivo, with no observed adverse effects at therapeutic doses in animal models. Further toxicological assessments are necessary to establish safety margins for human applications .

Eigenschaften

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSYBHJMONUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.